![molecular formula C13H13N5OS B2503351 6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 338394-82-4](/img/structure/B2503351.png)
6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a synthetic heterocyclic compound. It has a molecular formula of C13H13N5OS, an average mass of 287.340 Da, and a monoisotopic mass of 287.084076 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13N5OS/c1-19-9-5-3-8(4-6-9)10-7-15-12-16-13(20-2)17-18(12)11(10)14/h3-7H,14H2,1-2H3 . This indicates the presence of methoxyphenyl, methylsulfanyl, triazolo, and pyrimidin groups in the molecule.Physical And Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties are not mentioned in the search results.Scientific Research Applications
Antibacterial Activity
Research has shown that 1,2,4-triazole and its derivatives, such as 1,2,4-triazolo[1,5-a]pyrimidines, have significant potential as antibacterial agents. They exhibit broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms. These compounds inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. The dual or multiple mechanisms of action of these hybrids make them promising candidates for developing new antibacterial agents to combat resistant strains of bacteria like Staphylococcus aureus (Li & Zhang, 2021).
Agricultural Applications
Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, including the production of agricultural products such as pesticides and plant growth regulators. These compounds are integral to manufacturing insecticides, fungicides, and various other agricultural chemicals, highlighting their importance in enhancing crop protection and productivity (Nazarov et al., 2021).
Analytical Chemistry
In the realm of analytical chemistry, triazole derivatives, including those within the 1,2,4-triazolo[1,5-a]pyrimidine category, find applications as analytical reagents. Their use extends to the development of optical sensors, leveraging their ability to form both coordination and hydrogen bonds, which are essential for sensing applications. These compounds' unique properties make them suitable for detecting various ions and molecules, showcasing their versatility in analytical methods (Jindal & Kaur, 2021).
Pharmaceutical Impurity Analysis
The detailed study of pharmaceutical impurities, especially in the synthesis of complex drugs, is crucial for ensuring drug safety and efficacy. Triazole derivatives are involved in the synthesis and analysis of pharmaceutical impurities, providing a framework for identifying and quantifying these impurities in drug formulations. This research area underscores the chemical's role in maintaining high pharmaceutical standards and regulatory compliance (Saini et al., 2019).
Safety And Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
6-(4-methoxyphenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c1-19-9-5-3-8(4-6-9)10-7-15-12-16-13(20-2)17-18(12)11(10)14/h3-7H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOABBYCVPXZSHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C(=NC(=N3)SC)N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

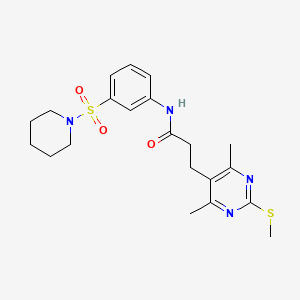
![Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B2503272.png)
![2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2503273.png)
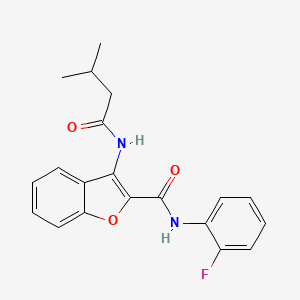
![3,6-dichloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2503275.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl naphthalene-2-carboxylate](/img/structure/B2503277.png)
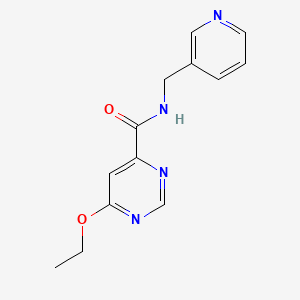
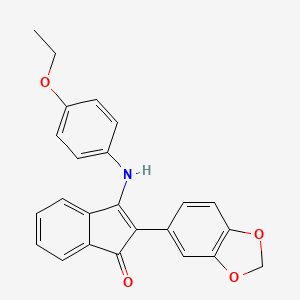
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2503282.png)
![(3,3-Difluorocyclobutyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2503284.png)
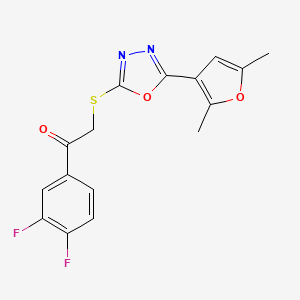
![3-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2503287.png)
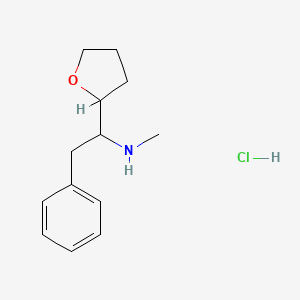
![N-(4-ethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2503289.png)